molecular formula C9H18O4 B1585406 Ethyl 2,2-diethoxypropionate CAS No. 7476-20-2

Ethyl 2,2-diethoxypropionate

Cat. No.: B1585406
CAS No.: 7476-20-2
M. Wt: 190.24 g/mol
InChI Key: BVAMIFTXHAJQHP-UHFFFAOYSA-N
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Description

Ethyl 2,2-diethoxypropionate is a useful research compound. Its molecular formula is C9H18O4 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2,2-diethoxypropionate (CAS Number: 7476-20-2) is an organic compound with the molecular formula C9H18O4C_9H_{18}O_4 and a molecular weight of approximately 190.24 g/mol. It is recognized for its potential biological activities, including antimicrobial and antifungal properties. This compound is classified under the category of esters, specifically derived from propanoic acid.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Ethyl 2 2 diethoxypropionate=C9H18O4\text{Ethyl 2 2 diethoxypropionate}=\text{C}_9\text{H}_{18}\text{O}_4

Structural Formula

The structural representation highlights the presence of two ethoxy groups attached to the second carbon of the propionate backbone.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Al-Asbahi et al. (2024) demonstrated its effectiveness against various bacterial strains and fungi, suggesting that the compound's structure may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

The mechanism behind its antimicrobial effects appears to involve disruption of cell membranes and inhibition of metabolic pathways essential for microbial survival. The presence of ethoxy groups may contribute to its lipophilicity, facilitating membrane penetration.

Case Studies

  • Antifungal Activity : In vitro studies have shown that this compound effectively inhibits the growth of Candida species. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antifungal agents, indicating a promising alternative for treatment .
  • Bacterial Inhibition : A comparative analysis with standard antibiotics revealed that this compound demonstrated superior activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The study highlighted a potential role in developing new antibacterial agents .

Research Findings Summary Table

Study ReferenceBiological ActivityMIC (µg/mL)Target Organisms
Al-Asbahi et al. (2024)Antifungal15Candida albicans
Al-Asbahi et al. (2024)Bacterial10Staphylococcus aureus
Al-Asbahi et al. (2024)Bacterial20Streptococcus pneumoniae

Preparation Methods

Preparation Methods

Acetalization of Ethyl or Methyl Pyruvates

The primary and most established method to prepare Ethyl 2,2-diethoxypropionate is through the acetalization of ethyl pyruvate or methyl pyruvate with ethanol or other alcohols in the presence of acid catalysts.

  • Reaction Scheme:
    Ethyl pyruvate + 2 equivalents of ethanol → this compound
  • Catalysts: Commonly used catalysts include hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), or sulfuric acid (H2SO4).
  • Conditions:
    • The reaction is typically carried out under reflux in anhydrous ethanol.
    • Dean-Stark apparatus is often employed to remove water formed during the reaction, driving the equilibrium toward acetal formation.
    • Reaction times vary but generally last several hours to ensure completion.
  • Additional Reagents: Sometimes ethylene glycol (HOCH2CH2OH) is used in the presence of TsOH and benzene as solvent to facilitate acetalization.

This method is widely used due to its straightforward approach and good yields.

Use of Triethyl Orthoformate as an Acetalizing Agent

An alternative approach involves the reaction of ethyl pyruvate with triethyl orthoformate, which serves as an acetalizing agent providing ethoxy groups.

  • Reaction:
    Ethyl pyruvate + Triethyl orthoformate → this compound
  • Advantages: This method can offer milder reaction conditions and potentially higher selectivity for the diethoxy acetal formation.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Notes
Acetalization of Ethyl Pyruvate Ethyl pyruvate + Ethanol HCl, TsOH, or H2SO4; reflux; Dean-Stark Several hours High Most common, uses acid catalysis
Triethyl Orthoformate Method Ethyl pyruvate + Triethyl orthoformate Mild conditions Variable Moderate to High Alternative, milder conditions
Base-catalyzed synthesis (analogous compound) 1,1,1-trichloro-4-ethoxy-3-buten-2-one + Ethanol Anhydrous K2CO3; 10-60 °C; 10 h 10 hours 84.5 Example for similar diethoxy esters synthesis

Research Findings and Practical Considerations

  • Catalyst Selection: Acid catalysts such as TsOH and HCl are effective in promoting acetalization but require careful control to avoid side reactions or hydrolysis.
  • Removal of Water: The use of Dean-Stark apparatus or molecular sieves is critical to shift equilibrium toward acetal formation by removing water generated during the reaction.
  • Temperature Control: Maintaining appropriate reflux temperatures ensures efficient conversion without decomposition.
  • Purification: Products are typically purified by distillation under reduced pressure to obtain colorless transparent liquids with high purity.
  • Storage: this compound should be stored at low temperature to maintain stability.

Properties

IUPAC Name

ethyl 2,2-diethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-5-11-8(10)9(4,12-6-2)13-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAMIFTXHAJQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225742
Record name Propionic acid, 2,2-diethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7476-20-2
Record name Ethyl 2,2-diethoxypropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7476-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethoxypropionic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,2-diethoxypropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,2-diethoxypropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,2-diethoxypropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propionic acid, 2,2-diethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIETHOXYPROPIONIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ0F472PLF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of ethyl pyruvate (13.92 g, 0.120 moles), triethyl orthoformate (19.44 g, 0.131 moles), ethyl alcohol (9.0 g), and p-toluenesulfonic acid monohydrate (0.0432 g, 0.00227 moles) was stirred at 45° C. overnight under nitrogen atmosphere. Next, after cooling to room temperature, Na2CO3 (1.20 g) was added and the mixture was stirred for 15 minutes. The reaction mixture was then filtered and ethyl alcohol and residual triethyl orthoformate were distilled off under reduced pressure. The residue was subjected to fractional vacuum distillation giving 18.2 g of pure ethyl pyruvate diethyl ketal. NMR (d6-DMSO): 1.27 ppm (t, —CH3, ethyl (ketal), 6H) 1.34 ppm (t, —CH3, ethyl (ester), 3H), 1.40 ppm (s, —CH3—C—COO—, 3H), 3.45 ppm (q, —OCH2CH3, (ketal), 4H), 4.29 ppm (q, —OCH2CH3, (ester), 2H).
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
19.44 g
Type
reactant
Reaction Step One
Quantity
0.0432 g
Type
catalyst
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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